LY294002

PI3K inhibition reversible binding ATP-competitive

LY294002 is the foundational reversible PI3K inhibitor, distinct from irreversible wortmannin, enabling washout studies to assess signaling recovery. It uniquely blocks autophagosome formation, making it essential for PI3K-autophagy crosstalk research. Its dual PI3K/BET bromodomain inhibition (BRD2/3/4 IC₅₀: 1–2 µM) provides a single-agent tool for combinatorial pathway interrogation. With proven DMSO stock stability (>4 months at -20°C) and a well-characterized scaffold for prodrug design (e.g., SF1126), LY294002 is the preferred chemical probe for mechanistic, medicinal chemistry, and targeted delivery studies. Choose LY294002 when reversible PI3K blockade, autophagy inhibition, or BET co-inhibition is required.

Molecular Formula C19H17NO3
Molecular Weight 307.3 g/mol
CAS No. 15447-36-6
Cat. No. B091471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY294002
CAS15447-36-6
Synonyms2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one
LY 29400
LY 294002
LY-294002
LY294002
Molecular FormulaC19H17NO3
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C19H17NO3/c21-17-13-18(20-9-11-22-12-10-20)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14/h1-8,13H,9-12H2
InChIKeyCZQHHVNHHHRRDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LY294002 (CAS 154447-36-6) Procurement: PI3K Inhibitor Baseline Specifications and Chemical Identity


LY294002 is a synthetic chromen-4-one derivative, chemically designated as 2-(morpholin-4-yl)-8-phenyl-4H-chromen-4-one (molecular formula: C₁₉H₁₇NO₃; molecular weight: 307.34) [1]. Designed based on the flavonoid scaffold of quercetin, it functions as a reversible, cell-permeable inhibitor of class I phosphoinositide 3-kinases (PI3Ks) by competing at the ATP-binding site of the p110 catalytic subunit [2]. It was the first synthetic molecule developed to inhibit multiple PI3K isoforms, establishing a foundational chemical tool for probing the PI3K/Akt/mTOR signaling axis .

Why LY294002 Cannot Be Replaced by Generic PI3K Inhibitors: The Evidence for Selection Specificity


Although LY294002 is commonly categorized alongside other early PI3K inhibitors, its pharmacological and chemical profile diverges significantly from close analogs such as wortmannin and quercetin in ways that preclude simple substitution. Unlike the irreversible covalent binding of wortmannin, LY294002 is a reversible ATP-competitive inhibitor, conferring different washout kinetics in cellular assays [1]. Furthermore, crystallographic studies reveal that LY294002 binds the PI3Kγ ATP pocket in an orientation rotated 180° relative to its structural precursor quercetin, which alters binding site occupancy and contributes to a distinct inhibitory profile [2]. Critically, the compound is also an established inhibitor of DNA-PK (IC₅₀ = 1.4 μM), mTOR (IC₅₀ = 2.5 μM), and CK2 (IC₅₀ = 98 nM), meaning it cannot be used interchangeably with isoform-selective PI3K inhibitors without confounding experimental interpretation [3]. These distinguishing features are quantified in the evidence below.

Quantitative Comparative Evidence for LY294002 Differentiation: Potency, Selectivity, and Stability Data


Reversible vs. Irreversible PI3K Inhibition: LY294002 vs. Wortmannin

LY294002 acts as a reversible, ATP-competitive inhibitor of PI3K, whereas wortmannin binds covalently and irreversibly to the catalytic subunit. In a direct comparative TR-FRET ADP assay using PI3Kα with a C8 lipid substrate, wortmannin exhibited an IC₅₀ of 0.035 μM, compared to 0.14 μM for LY294002 [1]. This reversible binding profile allows LY294002 to be washed out in cellular assays to assess signaling recovery, which is not feasible with wortmannin due to its permanent inactivation of the target [2].

PI3K inhibition reversible binding ATP-competitive kinase inhibitor mechanism

Solution Stability Advantage: LY294002 vs. Wortmannin

LY294002 is significantly more stable in solution than wortmannin. Multiple independent sources confirm that wortmannin degrades rapidly in aqueous and cell culture media environments, necessitating careful and frequent fresh preparation, while LY294002 remains stable and can be stored as a DMSO stock solution at -20°C for up to 4 months [1]. This differential stability is a well-documented characteristic of the two compounds and is a primary reason LY294002 is favored for routine cell-based experiments despite its lower potency relative to wortmannin .

chemical stability inhibitor storage solution stability PI3K inhibitor handling

Multi-Target Inhibition Profile: LY294002 vs. Isoform-Selective PI3K Inhibitors

In contrast to isoform-selective PI3K inhibitors (e.g., PI3Kδ-selective compounds with >1000-fold selectivity over other class I isoforms), LY294002 exhibits a broad, pan-PI3K inhibition profile with IC₅₀ values of 0.5 μM (p110α), 0.57 μM (p110δ), and 0.97 μM (p110β) [1]. Furthermore, it displays significant secondary activities that are absent in many modern selective PI3K probes: DNA-PK inhibition (IC₅₀ = 1.4 μM), mTOR inhibition (IC₅₀ = 2.5 μM), and CK2 inhibition (IC₅₀ = 98 nM) [2]. For comparison, PI3Kδ-selective compound 7n exhibits >1000-fold selectivity with IC₅₀ values of 21.3 μM (p110β), 3.67 μM (p110α), and 1.46 μM (p110γ) .

PI3K isoform selectivity DNA-PK inhibition CK2 inhibition mTOR inhibition kinase profiling

Structural Binding Mode Divergence: LY294002 vs. Quercetin

X-ray crystallographic analysis of PI3Kγ co-crystallized with LY294002 and its structural precursor quercetin revealed that these two compounds bind the ATP pocket in remarkably different orientations that are rotated approximately 180° relative to one another [1]. While quercetin served as the lead compound on which LY294002 was designed, the addition of the morpholino group and phenyl substitution altered the binding mode such that LY294002 and quercetin do not occupy identical spatial coordinates within the catalytic site [2]. This structural divergence explains why LY294002 exhibits a distinct selectivity profile and improved potency relative to the flavonoid parent compound, despite their chemical relatedness.

X-ray crystallography binding orientation PI3Kγ flavonoid scaffold structure-activity relationship

Physicochemical Limitations: Solubility and PK Comparison with Prodrug SF1126

LY294002 suffers from poor aqueous solubility (insoluble in water; requires DMSO or ethanol for dissolution) and an extremely short in vivo half-life, rendering it unsuitable as a drug candidate [1][2]. At 25°C, LY294002 solubility in DMSO is 61 mg/mL (198.47 mM) and in ethanol is 61 mg/mL (198.47 mM), but it is completely insoluble in water . These limitations motivated the development of the prodrug SF1126, a water-soluble RGDS-conjugated derivative with improved pharmacokinetics and tumor-targeting properties [1]. For in vitro use, LY294002 is typically prepared as a concentrated DMSO stock solution and diluted into aqueous buffer immediately prior to use, with final DMSO concentrations kept below 0.1% to avoid cellular toxicity .

solubility pharmacokinetics half-life formulation DMSO prodrug

Cellular Proliferation Inhibition: LY294002 Potency Across Cancer Cell Lines

LY294002 demonstrates antiproliferative activity across multiple human cancer cell lines, with potency varying substantially by cell type. In cellular assays, GI₅₀ or IC₅₀ values have been reported as 8.4 μM against A375 melanoma cells, 20.7 μM against BT474 breast cancer cells, 39.37 μM against 184B5 non-malignant breast epithelial cells, and 82.32 μM against A549 lung carcinoma cells . For comparison, the isoform-selective PI3Kδ inhibitor compound 7n exhibits antiproliferative activity with IC₅₀ values in the sub-micromolar to low micromolar range in B-cell lymphoma lines where p110δ signaling predominates . The relatively high micromolar concentrations required for growth inhibition in solid tumor lines reflect both the compound's cellular permeability characteristics and the complexity of PI3K pathway dependency in different tumor types.

antiproliferative activity cancer cell lines GI50 IC50 cell viability assay

Evidence-Based Application Scenarios for LY294002 Procurement in Research and Development


In Vitro PI3K Pathway Inhibition with Reversible Target Engagement

For cell-based experiments requiring reversible PI3K pathway blockade with the ability to assess signaling recovery upon inhibitor washout, LY294002 is the appropriate selection over the irreversible inhibitor wortmannin. Its IC₅₀ of 0.5 μM for p110α and 0.57 μM for p110δ in cell-free assays [1], combined with solution stability that permits long-term DMSO stock storage at -20°C for up to 4 months [2], makes it a practical tool for acute and chronic PI3K inhibition studies. Typical working concentrations range from 10-50 μM in cell culture media, with final DMSO concentrations maintained below 0.1% to avoid solvent cytotoxicity .

Autophagy Pathway Research and Autophagosome Formation Studies

LY294002 is a validated inhibitor of autophagy, specifically blocking autophagosome formation [1]. This property, documented through its ability to suppress the formation of autophagic vesicles in cellular assays, distinguishes it from newer isoform-selective PI3K inhibitors that lack this activity. Researchers investigating the intersection of PI3K signaling and autophagy should procure LY294002 rather than selective p110α, p110β, or p110δ inhibitors, which do not effectively recapitulate this dual activity. The compound is typically used at 10-50 μM in standard autophagy flux assays.

Chemical Probe for BET Bromodomain Protein Inhibition Studies

Quantitative chemoproteomic profiling has identified that LY294002 inhibits BET bromodomain proteins BRD2, BRD3, and BRD4 with IC₅₀ values of 1-2 μM [1]. This off-target activity, while confounding for pure PI3K pathway studies, positions LY294002 as a dual PI3K/BET inhibitor chemical probe. For experiments designed to interrogate the combinatorial inhibition of PI3K signaling and BET-dependent transcription, LY294002 offers a single-agent approach that more selective PI3K inhibitors cannot provide. However, researchers requiring exclusive PI3K inhibition should consider newer, cleaner probes to avoid BET-mediated confounding effects.

Formulation Development and Prodrug Derivatization Studies

Due to its poor aqueous solubility (insoluble in water) and short in vivo half-life [1], LY294002 serves as an ideal scaffold for medicinal chemistry efforts aimed at improving PI3K inhibitor pharmacokinetics. The development of the water-soluble prodrug SF1126, an RGDS-conjugated LY294002 derivative that exhibits enhanced tumor accumulation and favorable murine pharmacokinetics [2], demonstrates the utility of LY294002 as a starting point for targeted delivery and formulation optimization studies. Researchers engaged in prodrug design or nanoparticle encapsulation of PI3K inhibitors should select LY294002 as a validated, well-characterized core structure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY294002

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.